molecular formula C17H16N2O3 B2983128 methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate CAS No. 441717-61-9

methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate

Cat. No.: B2983128
CAS No.: 441717-61-9
M. Wt: 296.326
InChI Key: APGOKZLDEQLDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate (CAS: 441717-61-9) is a synthetic indazole derivative with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.33 g/mol . The compound features a 4-methoxybenzyl group attached to the N1 position of the indazole core and a methyl ester at the C3 position (Figure 1). It is synthesized via silver(I)-mediated intramolecular oxidative C–H bond amination, as reported by Areum P. et al., yielding the product as a white solid . This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of cannabinoid receptor ligands and other bioactive molecules .

Properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16(18-19)17(20)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOKZLDEQLDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441717-61-9
Record name methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the indazole core One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being investigated for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The indazole ring can bind to enzymes or receptors, leading to biological responses. The methoxyphenyl group enhances the compound's ability to penetrate cell membranes and reach its target sites.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling pathways that result in physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The target compound belongs to a broader class of methyl 1-aryl/alkyl-1H-indazole-3-carboxylates , where substituents on the indazole N1 position and the indazole ring itself modulate physical and chemical properties. Key analogs and their properties are summarized in Table 1 .

Table 1: Physical Properties of Methyl 1H-Indazole-3-Carboxylate Derivatives

Compound Name Substituent(s) Physical State Melting Point (°C) Molecular Weight (g/mol) Reference
Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate 4-methoxybenzyl White solid 156–158 (for 2j*) 296.33
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate 4-fluorobenzyl Not reported 284.29
Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate 4-chlorophenyl White solid 142–144 276.71
Methyl 1-(4-trifluoromethylphenyl)-1H-indazole-3-carboxylate 4-CF₃-phenyl White solid 135–137 310.25
Methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate Cyclohexylmethyl Yellow oil 258.33
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate 4-methoxybenzyl, 6-Cl White solid 156–158 330.76

Note: 2j refers to a derivative with a 6-chloro substituent on the indazole ring .

  • Impact of Substituents on Melting Points :
    • Electron-withdrawing groups (e.g., Cl, CF₃) generally increase melting points compared to electron-donating groups (e.g., OCH₃). For instance, the 4-chlorophenyl analog melts at 142–144°C , while the 4-methoxyphenyl derivative (without additional substituents) melts at 156–158°C .
    • Bulky alkyl chains (e.g., cyclohexylmethyl) reduce crystallinity, resulting in oily products .

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data provide insights into structural distinctions:

¹H NMR Key Signals:
  • Target Compound : The 4-methoxybenzyl group produces a singlet at δ 3.81 ppm (OCH₃) and aromatic protons at δ 6.90–7.80 ppm .
  • 4-Fluorobenzyl Analog : Aromatic protons adjacent to fluorine appear as doublets (J = 8.5 Hz) at δ 7.25–7.35 ppm .
  • 4-Trifluoromethylphenyl Analog : The CF₃ group causes a deshielding effect, shifting aromatic protons to δ 7.60–8.10 ppm .
HRMS Data:
  • The target compound exhibits an [M+H]⁺ peak at m/z 297.1235 (calculated) , consistent with its molecular formula.
  • Analogs with halogens (e.g., Cl, Br) show isotopic patterns characteristic of chlorine (M+2) or bromine (M+2, M+4) .

Biological Activity

Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of an indazole core substituted with a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antitumor Activity

Indazole derivatives, including this compound, have shown promising antitumor properties. A study demonstrated that related indazole compounds exhibited significant cytotoxicity against various cancer cell lines, including Hep-G2 and K562. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating potent anti-proliferative effects .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)
5aHep-G23.32
6aK562<10
81cHCT116Nanomolar
82aKMS-12 BM0.64

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that indazole derivatives can inhibit pro-inflammatory cytokines such as IL-1 and TNF-alpha, which are crucial in mediating inflammatory responses . The mechanism involves the modulation of MAPK pathways, which are vital for cellular stress responses and inflammation .

Antidiabetic Activity

Research indicates that certain indazole derivatives act as activators of AMPK (AMP-activated protein kinase), a key regulator in glucose metabolism. This suggests potential applications in treating metabolic disorders such as diabetes . The compound's ability to enhance insulin sensitivity could be linked to its structural features, particularly the methoxy substitution.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its substituents. SAR studies reveal that the positioning and nature of substituents on the indazole ring significantly affect potency against various biological targets.

Key Findings from SAR Studies:

  • Methoxy Group: Enhances lipophilicity and may improve binding affinity to target proteins.
  • Phenyl Substituents: Variations in the phenyl group (e.g., halogen substitutions) can modulate anti-proliferative activity .
  • Indole Derivatives: Related compounds with different substitutions show varying degrees of cytotoxicity and selectivity towards cancer cell lines .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of indazole derivatives. For example:

  • A recent investigation reported that a series of substituted indazoles exhibited significant antiproliferative activity against multiple myeloma cells, with some compounds demonstrating IC50 values in the low nanomolar range .
  • Another study highlighted the effectiveness of indazole derivatives in inhibiting specific kinases involved in tumor growth, suggesting a targeted approach for cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate, and how do reaction parameters affect yield?

  • Methodological Answer: A common approach involves nucleophilic substitution, where 1H-indazole-3-carboxylate derivatives react with aryl halides in polar aprotic solvents like DMF. For example, a procedure using K₂CO₃ as a base at 70–100°C for 12 hours yields methyl 1-(2-nitroaryl)-1H-indazole-3-carboxylates . Key parameters include solvent choice (DMF enhances nucleophilicity), temperature (70–100°C optimizes reaction kinetics), and stoichiometry (1:1.3 molar ratio of substrate to base). Post-synthesis purification via recrystallization from ethanol-DMF mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., methoxy and benzyl groups). For instance, in related indazole derivatives, aromatic protons in the 6.5–8.5 ppm range and methoxy groups near 3.8 ppm in ¹H NMR are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or crystal packing .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer: Stability studies on analogous compounds (e.g., methyl indazole carboxylates) recommend storage in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the ester group or oxidation of the methoxy substituent . Regular monitoring via thin-layer chromatography (TLC) or HPLC ensures integrity during long-term storage.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of novel derivatives?

  • Methodological Answer: Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying catalysts (e.g., switching from K₂CO₃ to Cs₂CO₃ for better solubility in DMF), adjusting reaction time (e.g., 12–24 hours for sterically hindered substrates), or employing microwave-assisted synthesis to reduce time and improve yields . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps, such as slow aryl halide activation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) removes by-products . For ambiguous NOESY or COSY correlations, single-crystal X-ray diffraction provides definitive proof of structure, as demonstrated for related indole and isoxazole derivatives . Computational tools (e.g., DFT-based NMR chemical shift prediction) further validate assignments .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

  • Methodological Answer: Focus on modifying the indazole core and substituents. For example:

  • Methoxy group : Replace with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity.
  • Benzyl substituent : Introduce halogen atoms (e.g., Cl, F) to enhance lipophilicity and target engagement, as seen in anti-inflammatory analogs .
    Biological screening (e.g., enzyme inhibition assays) paired with molecular docking studies identifies critical interactions, such as hydrogen bonding with the carboxylate group .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer: The electron-rich indazole ring may deactivate palladium catalysts in Suzuki-Miyaura couplings. Using Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves catalytic turnover. Alternatively, pre-functionalizing the indazole with directing groups (e.g., pyridine) facilitates regioselective C–H activation, as reported for similar heterocycles . Mechanistic studies via isotopic labeling (e.g., ¹³C tracking) or kinetic isotope effects (KIE) clarify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.